Propyl 2,4-dioxovalerate

Catalog No.
S15783902
CAS No.
39526-01-7
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl 2,4-dioxovalerate

CAS Number

39526-01-7

Product Name

Propyl 2,4-dioxovalerate

IUPAC Name

propyl 2,4-dioxopentanoate

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-3-4-12-8(11)7(10)5-6(2)9/h3-5H2,1-2H3

InChI Key

JTIYNCLFBJDPQN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(=O)CC(=O)C

Propyl 2,4-dioxovalerate is an organic compound with the molecular formula C₈H₁₂O₄. It is classified as a dioxoester, characterized by the presence of two carbonyl groups (C=O) adjacent to each other in its molecular structure. This compound is derived from the condensation of oxalic acid diester and acetone, which is a process known as the Krebs reaction . The compound’s structure features a propyl group attached to a dioxovalerate moiety, contributing to its unique chemical properties.

Typical of dioxoesters. These include:

  • Condensation Reactions: It can undergo condensation with amines or alcohols to form amides or esters, respectively.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to yield corresponding acids and alcohols.
  • Cyclization Reactions: The dioxoester can react with di- or tri-functional nucleophiles leading to the formation of cyclic compounds, which is significant in synthetic organic chemistry .

The synthesis of propyl 2,4-dioxovalerate can be achieved through several methods:

  • Krebs Reaction: This involves the reaction of oxalic acid diester with acetone in the presence of sodium methoxide at elevated temperatures (40-45°C) to produce the dioxoester .
  • Esterification: Propyl alcohol can react with 2,4-dioxovaleric acid under acidic conditions to yield propyl 2,4-dioxovalerate.
  • Cyclization Reactions: Dioxoesters can also be synthesized through cyclization processes involving diketones and suitable nucleophiles, which may include alcohols or amines .

Propyl 2,4-dioxovalerate finds applications primarily in organic synthesis and materials science:

  • Synthetic Intermediates: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Precursor for Heterocycles: The compound is utilized in the preparation of heterocyclic compounds that are important in medicinal chemistry .
  • Flavoring Agents: Dioxoesters are sometimes used in food chemistry for their flavoring properties.

Several compounds share structural similarities with propyl 2,4-dioxovalerate. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey FeaturesUnique Aspects
Ethyl 2,4-dioxovalerateDioxoesterSimilar structure but with an ethyl groupDifferent alkyl chain affects solubility and reactivity
Methyl 2,4-dioxovalerateDioxoesterContains a methyl groupSmaller size may lead to different reaction kinetics
Diethyl malonateDicarbonyl compoundContains two ester groupsUsed extensively in synthesis but lacks the unique dioxo structure
Acetylacetoneβ-DiketoneContains two carbonyls but no ester functionalityDifferent reactivity profile due to lack of ester linkage

Propyl 2,4-dioxovalerate's unique combination of two carbonyl groups adjacent to an ester functionality distinguishes it from these similar compounds, influencing its reactivity and applications in synthetic chemistry.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

172.07355886 g/mol

Monoisotopic Mass

172.07355886 g/mol

Heavy Atom Count

12

UNII

6SP3JAD4EE

Dates

Modify: 2024-08-15

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